molecular formula C15H13NO2S B14793423 5,8-dimethoxy-8aH-acridine-9-thione

5,8-dimethoxy-8aH-acridine-9-thione

Cat. No.: B14793423
M. Wt: 271.3 g/mol
InChI Key: NPROSXDQSIQXCV-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-8aH-acridine-9-thione is a heterocyclic compound characterized by a planar acridine core substituted with two methoxy groups at positions 5 and 8 and a thione group at position 7. Acridine derivatives are widely studied for applications in medicinal chemistry and materials science due to their aromaticity and functional versatility.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

5,8-dimethoxy-8aH-acridine-9-thione

InChI

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8,13H,1-2H3

InChI Key

NPROSXDQSIQXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC=C3C(=S)C12)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,8-dimethoxy-8aH-acridine-9-thione with three analogous compounds from the literature, focusing on their structural features, physical properties, and spectroscopic behavior.

Table 1: Key Properties of 5,8-Dimethoxy-8aH-acridine-9-thione and Analogous Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Yield Notable Spectral Features
5,8-Dimethoxy-8aH-acridine-9-thione C₁₅H₁₃NO₂S Not reported Methoxy, thione Not reported Inferred: IR C=S stretch (~1200 cm⁻¹)
8a (Tosyl-substituted derivative) C₁₆H₁₈N₂O₂S₂ 164–165 Tosyl, amine 72% ¹H NMR δ 2.43 (s, 6H, CH₃); IR 3286 cm⁻¹ (N–H)
9a (Ether-linked derivative) C₁₈H₂₂N₂O₄S₂ 155–156 Tosyl, ether 74% ¹H NMR δ 3.81 (t, J=5.0 Hz, OCH₂)
7-Amino-5-oxo-thienyl derivative C₁₃H₈N₄OS 291–292 Amino, oxo, thienyl, carbonitrile 75% IR 2252 cm⁻¹ (CN); MS m/z 268 (M⁺)

Structural and Functional Group Analysis

  • Methoxy vs. Tosyl/Ether Substituents : The methoxy groups in the target compound are smaller and less sterically hindered compared to the tosyl (bulky, electron-withdrawing) and ether groups in 8a and 9a . This difference likely enhances the solubility of 5,8-dimethoxy-8aH-acridine-9-thione in polar aprotic solvents.
  • Thione vs. Oxo/Amino Groups: The thione group (C=S) in the target compound is less polar than the oxo (C=O) group in the 7-amino-5-oxo derivative but may exhibit stronger π-π stacking interactions due to the acridine core. In contrast, the amino group in the 7-amino-5-oxo derivative enables hydrogen bonding, contributing to its exceptionally high melting point (291–292°C).

Spectroscopic Signatures

  • IR Spectroscopy: The thione group in 5,8-dimethoxy-8aH-acridine-9-thione is expected to show a C=S stretch near 1200 cm⁻¹, distinct from the C=O stretch (1652 cm⁻¹) in the 7-amino-5-oxo derivative .
  • NMR Spectroscopy : Methoxy groups typically resonate at δ 3.2–3.8 in ¹H NMR, contrasting with the downfield-shifted tosyl CH₃ signals (δ 2.43) in 8a .

Thermal Stability

  • The 7-amino-5-oxo derivative’s high melting point (291–292°C) reflects strong intermolecular hydrogen bonding, whereas the lower melting points of 8a (164–165°C) and 9a (155–156°C) highlight the destabilizing effect of bulky tosyl groups. The target compound’s thermal stability may lie between these extremes, influenced by methoxy-thione interactions.

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